molecular formula C6H4BrNO B8537313 3-Bromomethylfuran-5-carbonitrile

3-Bromomethylfuran-5-carbonitrile

Cat. No.: B8537313
M. Wt: 186.01 g/mol
InChI Key: NLRDGENHISXTIP-UHFFFAOYSA-N
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Description

3-Bromomethylfuran-5-carbonitrile is a brominated furan derivative featuring a nitrile group at the 5-position and a bromomethyl substituent at the 3-position of the furan ring.

  • Structure: The furan core provides aromaticity, while the bromomethyl group enhances electrophilic reactivity, making it a versatile intermediate in Suzuki couplings or nucleophilic substitutions .
  • Synthesis: Likely synthesized via bromination of methylfuran precursors or cyanation reactions, analogous to routes for 5-Methoxy-3-Methylbenzofuran-2-carbonitrile .
  • Applications: Potential use in pharmaceuticals (e.g., as a building block for kinase inhibitors) or agrochemicals due to the nitrile’s bioactivity and bromine’s leaving-group capability.

Properties

Molecular Formula

C6H4BrNO

Molecular Weight

186.01 g/mol

IUPAC Name

4-(bromomethyl)furan-2-carbonitrile

InChI

InChI=1S/C6H4BrNO/c7-2-5-1-6(3-8)9-4-5/h1,4H,2H2

InChI Key

NLRDGENHISXTIP-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC=C1CBr)C#N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Core Structure Substituents Key Functional Groups Notable Properties
3-Bromomethylfuran-5-carbonitrile Furan 3-Bromomethyl, 5-cyanide –CN, –CH2Br High electrophilicity (Br as leaving group)
5-Methoxy-3-Methylbenzofuran-2-carbonitrile Benzofuran 3-Methyl, 5-methoxy, 2-cyanide –CN, –OCH3, –CH3 Enhanced aromatic stability
(2H)-trans-5-Benzoyl-4-(3-bromophenyl)-2-(1H-indol-3-yl)-4,5-dihydrofuran-3-carbonitrile Dihydrofuran 3-CN, 4-(3-bromophenyl), 5-benzoyl –CN, Br (on aryl), ketone Steric hindrance from indole/benzoyl
2-Amino-5-hydroxy-4-(3-bromophenyl)-4H-chromene-3-carbonitrile Chromene 3-CN, 4-(3-bromophenyl), 5-OH –CN, –OH, –NH2 Polar solid (m.p. 223–227°C, Rf 0.41)

Spectroscopic and Physical Properties

Table 2: Comparative Spectroscopic Data

Compound IR Peaks (cm⁻¹) LCMS (m/z) Melting Point/Rf Value
3-Bromomethylfuran-5-carbonitrile* ~2,200 (–CN), ~600 (C–Br) (hypothesized) N/A N/A
Compound 1E 3,464 (–NH2), 2,204 (–CN), 1,645 (=CH–CN) 277 [M]⁻ 223–227°C, Rf 0.41
Compound 1L Similar to 1E with aryl Br signals Not reported Likely >200°C (polar chromene)
Dihydrofuran derivative Not reported; predicted C≡N ~2,200 Not reported N/A (complex substituents)

*Hypothesized based on analogs in .

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